molecular formula C18H22N2O5 B4074465 1-(2-Naphthalen-2-yloxyethyl)piperazine;oxalic acid

1-(2-Naphthalen-2-yloxyethyl)piperazine;oxalic acid

Cat. No.: B4074465
M. Wt: 346.4 g/mol
InChI Key: NDHIRRUPLQYCAA-UHFFFAOYSA-N
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Description

1-(2-Naphthalen-2-yloxyethyl)piperazine;oxalic acid is a compound that combines the structural features of naphthalene, piperazine, and oxalic acid. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The naphthalene moiety provides aromatic stability, while the piperazine ring offers flexibility and potential biological activity. The oxalic acid component can enhance solubility and stability.

Properties

IUPAC Name

1-(2-naphthalen-2-yloxyethyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O.C2H2O4/c1-2-4-15-13-16(6-5-14(15)3-1)19-12-11-18-9-7-17-8-10-18;3-1(4)2(5)6/h1-6,13,17H,7-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHIRRUPLQYCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC2=CC3=CC=CC=C3C=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Naphthalen-2-yloxyethyl)piperazine typically involves the reaction of 2-naphthol with 2-chloroethylpiperazine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-naphthol is replaced by the piperazine moiety. The oxalic acid component is then introduced to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Naphthalen-2-yloxyethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Naphthoquinones and related derivatives.

    Reduction: Dihydro derivatives of the original compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(2-Naphthalen-2-yloxyethyl)piperazine;oxalic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced solubility and stability.

Mechanism of Action

The mechanism of action of 1-(2-Naphthalen-2-yloxyethyl)piperazine;oxalic acid involves its interaction with molecular targets in biological systems. The piperazine ring can interact with receptors and enzymes, potentially modulating their activity. The naphthalene moiety may contribute to the compound’s ability to intercalate with DNA, affecting gene expression and cellular functions. The oxalic acid component can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

    1-(2-Naphthalen-2-yloxyethyl)piperazine: Lacks the oxalic acid component, which may affect its solubility and stability.

    2-(2-Naphthalen-2-yloxyethyl)piperazine: A positional isomer with potentially different biological activities.

    Naphthalene derivatives: Compounds with similar aromatic structures but lacking the piperazine ring.

Uniqueness: 1-(2-Naphthalen-2-yloxyethyl)piperazine;oxalic acid is unique due to the combination of its structural components, which confer specific properties such as enhanced solubility, stability, and potential biological activity. The presence of oxalic acid distinguishes it from other similar compounds, making it a valuable candidate for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Naphthalen-2-yloxyethyl)piperazine;oxalic acid
Reactant of Route 2
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1-(2-Naphthalen-2-yloxyethyl)piperazine;oxalic acid

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